Glycyl-dl-serine, also known as glycyl-2-amino-3-hydroxypropionic acid, is a dipeptide composed of the amino acids glycine and serine. Its chemical formula is C₅H₁₀N₂O₄, with a molecular weight of approximately 146.15 g/mol. This compound features a unique structure that includes a hydroxyl group, which contributes to its solubility and reactivity in biological systems. Glycyl-dl-serine is often studied for its potential roles in biochemical processes and its applications in various fields, including pharmaceuticals and biochemistry .
The mechanism of action of Glycyl-DL-serine depends on the specific research application. Here are some potential scenarios:
Glycyl-dl-serine exhibits several biological activities:
Glycyl-dl-serine can be synthesized through various methods:
Glycyl-dl-serine has several notable applications:
Interaction studies have revealed that glycyl-dl-serine can form complexes with various metal ions. These interactions are significant for understanding its role in biological systems:
Glycyl-dl-serine shares structural similarities with other dipeptides but possesses unique characteristics due to the presence of a hydroxyl group from serine. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Glycyl-glycine | C₄H₉N₃O₄ | Simple dipeptide without hydroxyl group |
Glycyl-alanine | C₄H₉N₃O₄ | Lacks hydroxyl functionality |
Glycyl-proline | C₅H₉N₃O₄ | Contains a cyclic structure |
Serinyl-glycine | C₄H₉N₃O₄ | Different amino acid sequence |
Glycyl-dl-serine's unique hydroxyl group not only enhances its solubility but also contributes to its ability to participate in complexation reactions with metal ions, setting it apart from other similar compounds .
Corrosive;Irritant